molecular formula C18H12Cl3P B071986 Tris(4-chlorophenyl)phosphine CAS No. 1159-54-2

Tris(4-chlorophenyl)phosphine

Cat. No. B071986
Key on ui cas rn: 1159-54-2
M. Wt: 365.6 g/mol
InChI Key: IQKSLJOIKWOGIZ-UHFFFAOYSA-N
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Patent
US03954862

Procedure details

A Parr bottle is charged with 5% rhodium-on-carbon (2.88 gms., 50% wet material; 0.70 mM of rhodium), tri-(4-chlorophenyl)phosphine (0.76 gms., 2.1 mM) in 13 cc. methanol. The mixture is shaken for a half-hour at 62°C., under nitrogen atmosphere, at the end of which time a solution of 3.39 gms., 7.0 mM, of 6-deoxy-6-demethyl-6-methylene-5-hydroxytetracycline hydrochloride in 37 cc. of methanol, containing 7.0 mM of p-toluenesulfonic acid, is added. The bottle is then filled with hydrogen at 50 p.s.i. and shaken overnight at 75°C. for 18 hours. High pressure liquid chromatography of the reaction mixture indicates the presence of 80% α-6-deoxy-5-hydroxytetracycline and 1.5% 6β-epimer. α-6-deoxy-5-hydroxytetracycline may be isolated in 78% yield as the 5-sulfosalicyclic acid salt.
[Compound]
Name
6-deoxy-6-demethyl-6-methylene-5-hydroxytetracycline hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.76 g
Type
reactant
Reaction Step Six
Quantity
2.88 g
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
ClC1C=CC(P(C2C=CC(Cl)=CC=2)C2C=CC(Cl)=CC=2)=CC=1.C1(C)C=CC([S:29]([OH:32])(=[O:31])=[O:30])=CC=1.[H][H].[CH3:36][C@H:37]1[C:52]2[CH:53]=[CH:54][CH:55]=[C:56]([OH:57])[C:51]=2[C:50]([OH:58])=[C:49]2[C@@H:38]1[C@H:39]([OH:67])[C@@H:40]1[C@:46]([OH:59])([C:47]2=[O:48])[C:45]([OH:60])=[C:44]([C:61]([NH2:63])=[O:62])[C:42](=[O:43])[C@H:41]1[N:64]([CH3:66])[CH3:65].C[OH:69]>[Rh]>[CH3:36][C@H:37]1[C:52]2[CH:53]=[CH:54][CH:55]=[C:56]([OH:57])[C:51]=2[C:50]([OH:58])=[C:49]2[C@@H:38]1[C@H:39]([OH:67])[C@@H:40]1[C@:46]([OH:59])([C:47]2=[O:48])[C:45]([OH:60])=[C:44]([C:61]([NH2:63])=[O:62])[C:42](=[O:43])[C@H:41]1[N:64]([CH3:66])[CH3:65].[S:29]([C:53]1[CH:52]=[C:51]([C:50]([OH:58])=[O:69])[C:56]([OH:57])=[CH:55][CH:54]=1)([OH:32])(=[O:31])=[O:30]

Inputs

Step One
Name
6-deoxy-6-demethyl-6-methylene-5-hydroxytetracycline hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Six
Name
Quantity
0.76 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)P(C1=CC=C(C=C1)Cl)C1=CC=C(C=C1)Cl
Name
Quantity
2.88 g
Type
catalyst
Smiles
[Rh]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
62 °C
Stirring
Type
CUSTOM
Details
The mixture is shaken for a half-hour at 62°C., under nitrogen atmosphere, at the end of which time a solution of 3.39 gms
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
STIRRING
Type
STIRRING
Details
and shaken overnight at 75°C. for 18 hours
Duration
18 h

Outcomes

Product
Name
Type
product
Smiles
C[C@@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O
Name
Type
product
Smiles
S(=O)(=O)(O)C1=CC=C(C(C(=O)O)=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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